molecular formula C10H9BrN2O B1444539 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine CAS No. 1383468-70-9

3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine

Cat. No. B1444539
M. Wt: 253.09 g/mol
InChI Key: VPIFKCOPBQCZGJ-UHFFFAOYSA-N
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Description

“3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine” is a chemical compound . It is a derivative of 1,5-naphthyridine, a class of heterocycles that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine”, has been covered in various studies . One of the methods used to synthesize 3-bromo-1,5-naphthyridine involved a modified Skraup reaction using m-NO2PhSO3Na . The synthesis of 2-methyl- and 3-methoxy-4-methyl-1,5-naphthyridines has also been reported .


Molecular Structure Analysis

The molecular formula of “3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine” is C10H9BrN2O . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Overview of Biological Activities

3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine belongs to the class of 1,8‐naphthyridine derivatives, compounds that have attracted considerable attention due to their wide range of biological activities. These activities are crucial for therapeutic and medicinal research, establishing these derivatives as potent scaffolds. The spectrum of biological properties includes antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic activities. Furthermore, 1,8‐naphthyridine derivatives have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additional activities exhibited by these synthetic derivatives include anti‐osteoporotic, anti‐allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti‐hypertensive, platelet aggregation inhibition, anti‐oxidant, epidermal growth factor receptor (EGFR) inhibition, protein kinase inhibition, ionotropic agent, β‐3 antagonist, multidrug resistance (MDR) modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Pharmacological Applications

The diverse pharmacological applications mainly include anti-inflammatory, antimicrobial, antiviral, anticancer, antihypertensive, and analgesic activities. Notably, the novel NPTR scaffold has demonstrated its efficacy in treating neurological diseases like depression and Alzheimer's disease. These agents also possess various inhibitory activities, such as anti-HIV, anti-osteoporotic, αvβ3 antagonism, antimalarial, platelet aggregation, anti-oxidant, anti-allergic, gastric antisecretory, anticonvulsant, EGFR inhibition, protein kinase inhibition, ionotropic properties, β3 antagonism, phosphodiesterase 4 (PDE 4) inhibitions, adenosine receptor agonistic activity, adrenoceptors antagonism, and DNA stabilizing activity. This wide range of biological activities establishes 1,8-naphthyridine derivatives as versatile tools in pharmaceutical chemistry and drug discovery (Gurjar & Pal, 2018).

Future Directions

The future directions for the study and application of “3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine” and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis, reactivity, and potential biological activities .

properties

IUPAC Name

3-bromo-2-methoxy-5-methyl-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-7-5-8(11)10(14-2)13-9(7)3-4-12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIFKCOPBQCZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=NC(=C(C=C12)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248518
Record name 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine

CAS RN

1383468-70-9
Record name 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383468-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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